

A Technical Guide to Polythioether Compounds: Historical Context, Discovery, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,7-Dithia-1,9-nonanedithiol*

Cat. No.: B1330789

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythioethers, a class of polymers characterized by the presence of thioether linkages (-S-) in their backbone, have a rich and extensive history intertwined with the very beginnings of polymer science. From their early discovery as resilient, chemically resistant materials to their modern applications in high-performance sealants, advanced materials, and drug delivery systems, polythioethers have demonstrated remarkable versatility. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of polythioether and related polysulfide compounds, details of their seminal synthesis, and a summary of their key properties, with a particular focus on information relevant to researchers and professionals in drug development.

Historical Context and Early Discoveries

The journey of polythioethers is deeply rooted in the broader history of sulfur chemistry and polymer science. While the term "polythioether" in its modern sense refers to polymers with single sulfur atoms in the backbone, the story begins with the closely related polysulfide polymers, which contain multiple sulfur atoms linked together.

The Dawn of Polysulfide Chemistry

Some of the earliest accounts of synthetic sulfur-containing polymers date back to 1838, when Swiss chemists reported the formation of rubbery, water-resistant materials from the reaction of 1,2-dichloroethane with sodium polysulfide.^[1] However, it was not until the 1920s that these observations were translated into a commercially viable product.

The Accidental Discovery of Thiokol

In 1926, American chemists Joseph C. Patrick and Nathan Mnookin were investigating methods to produce an inexpensive antifreeze.^{[2][3]} In an experiment involving the reaction of ethylene dichloride with sodium polysulfide, they unexpectedly produced a gummy, malodorous substance that exhibited remarkable resistance to solvents.^{[4][5]} Realizing the potential of this new material, they named it "Thiokol," from the Greek words theion (sulfur) and kolla (glue).^[4] This marked the birth of the first commercially produced synthetic rubber in the United States.^[2] The Thiokol Chemical Corporation was established in 1929 to commercialize these polysulfide elastomers.^[1]

The early Thiokol polymers, such as Thiokol A, were noted for their exceptional resistance to oils and solvents, a property that led to their use as sealants for fuel lines.^[1] During World War II, Thiokol's liquid polymers became crucial as sealants in the aerospace industry.^{[2][6]}

The Emergence of True Polythioethers

The synthesis of well-defined polythioethers, with a single sulfur atom in the repeating unit, was predicated on the availability of stable cyclic thioether monomers, known as thiranes or episulfides.

- **Pioneering Work of Staudinger and Delépine:** The foundation for modern polythioether chemistry was laid in the early 20th century. Hermann Staudinger, a Nobel laureate and a father of polymer science, was instrumental in synthesizing stable thiranes in 1916. In 1920, along with J. Siegwart, he published work on the reactions of aliphatic diazo compounds with thioketones, contributing to the understanding of thirane chemistry.^[7] Shortly after, in 1921, Marcel Delépine developed a more straightforward synthetic route to these crucial monomers.
- **Polymerization of Propylene Sulfide:** A significant milestone in polythioether synthesis was the demonstration of the polymerization of propylene sulfide. In a 1954 paper, C. S. Marvel

and E. D. Weil detailed the polymerization of propylene sulfide initiated by various reagents, paving the way for the creation of well-defined poly(propylene sulfide).

- The Influence of Charles C. Price: While Charles C. Price is more renowned for his pioneering work on polyethers and his invention of polyether polyurethane foam rubber, his contributions to the broader field of polymer science during the mid-20th century created a fertile ground for the development of new polymeric materials, including polythioethers.^{[6][8]} His work on polymerization mechanisms was of fundamental importance to the entire field.

Quantitative Data of Early Sulfur-Containing Polymers

The following tables summarize some of the key physical properties reported for early polysulfide and polythioether compounds. It is important to note that the properties of early polymers could vary significantly due to less controlled polymerization techniques compared to modern standards.

Property	Thiokol A	Reference
Composition	Ethylene tetrasulfide polymer	[2]
Sulfur Content	~84%	[8]
Density (g/mL)	~1.6	[8][9]
Solvent Resistance	Stable in usual organic solvents	[8]
Acid/Base Resistance	Stable in dilute mineral acids, Unstable to alkalies	[8]
Tensile Strength	Low	[2]
Heat Resistance	Poor	[2]
Odor	Unpleasant, retained after curing	[8]

Property	Thiokol FA	Reference
Composition	Prepared from ethylene dichloride, dichlorodiethyl formal, and sodium polysulfide	[8]
Sulfur Content	~47%	[8]
Density (g/mL)	1.34	[8]
Solvent Resistance	Excellent, but not as good as Thiokol A	[8]
Low-Temperature Flexibility	Down to -50°F (-45.5°C)	[8]
Odor	No odor when cured	[8]

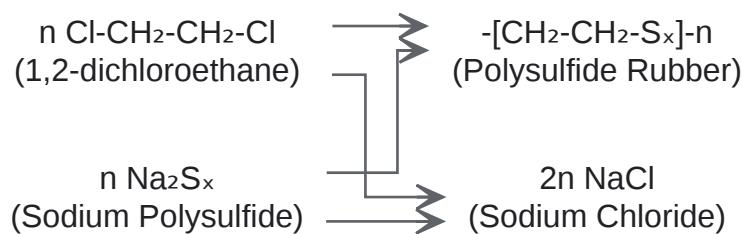
Property	Poly(propylene sulfide) (PPS) (Representative values from later studies)	Reference
Glass Transition Temperature (Tg)	-40 °C	[10]
Molecular Weight (Mw) (example)	15,000 g/mol	
Appearance	Colorless, viscous liquid	

Experimental Protocols for Seminal Syntheses

The following sections provide detailed methodologies for the preparation of early polysulfide and polythioether compounds, based on historical accounts and foundational laboratory procedures.

Preparation of Thiokol A (Polysulfide Rubber)

This procedure is a representative method for the synthesis of the early commercial polysulfide rubber, Thiokol A.[11][12]

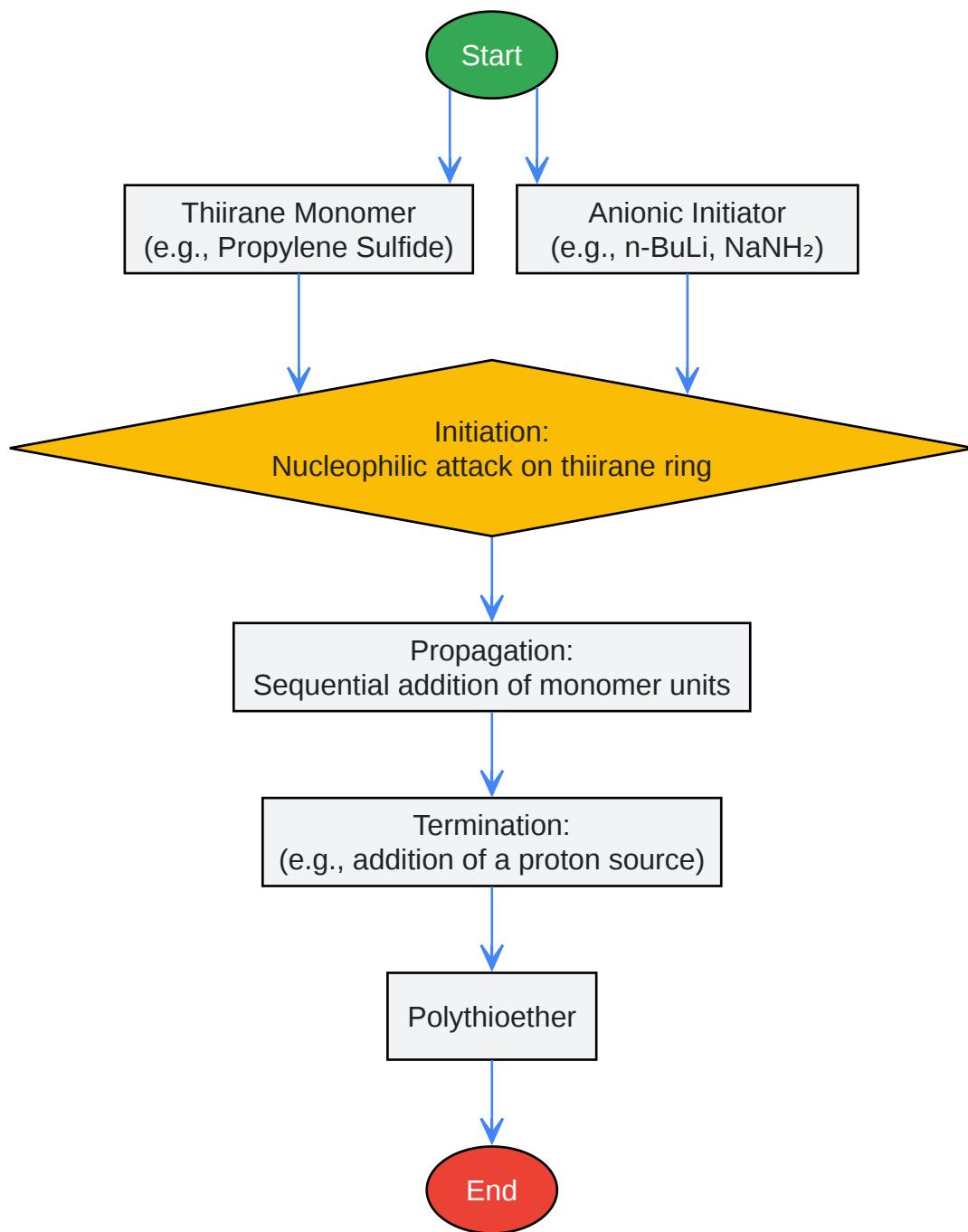

Materials:

- Sodium hydroxide (NaOH)
- Sulfur flowers
- 1,2-dichloroethane (ethylene dichloride)
- Distilled water

Procedure:

- In a beaker, dissolve 5 g of sodium hydroxide in 100 mL of distilled water and heat the solution to boiling.
- Gradually add 7 to 10 g of sulfur flowers to the boiling solution with constant stirring. Continue stirring until all the sulfur has dissolved, resulting in a deep red solution of sodium polysulfide. If any sulfur remains undissolved, the solution should be filtered.
- Allow the sodium polysulfide solution to cool to below 83°C (the boiling point of 1,2-dichloroethane).
- Add 20 mL of 1,2-dichloroethane to the cooled solution with vigorous stirring.
- Continue stirring for 15-20 minutes. A rubbery polymer will begin to separate and form a lump.
- Decant the supernatant liquid.
- Wash the polymer lump several times with water.
- Allow the product to dry in a fume hood to permit the evaporation of any excess 1,2-dichloroethane.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of Polysulfide Rubber (e.g., Thiokol).

Conceptual Workflow for Anionic Ring-Opening Polymerization (AROP) of Thiiranes

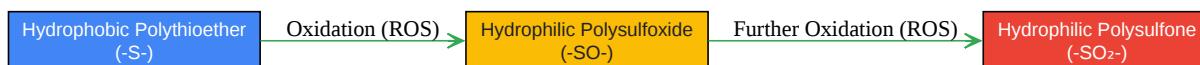
The polymerization of thiiranes, such as propylene sulfide, is a cornerstone of polythioether synthesis. Anionic ring-opening polymerization (AROP) is a common method. The following diagram illustrates the general workflow.

[Click to download full resolution via product page](#)

Caption: Anionic Ring-Opening Polymerization of Thiiranes.

Polythioethers in the Context of Drug Development

While the initial applications of polythioethers and polysulfides were primarily in industrial settings, their unique chemical properties have led to their exploration in the biomedical field,


particularly in drug delivery. This is largely a modern area of research, but the foundational properties of these polymers are key to their current applications.

Biocompatibility and Biodegradability

Certain polythioethers have been found to be biocompatible and biodegradable, making them suitable candidates for in-vivo applications. Poly(propylene sulfide) (PPS) is one such polymer that has been investigated for drug delivery.

Stimuli-Responsive Behavior

A key feature of polythioethers that is of great interest to drug development professionals is their responsiveness to oxidative stress. The thioether linkage can be oxidized to sulfoxide and then to sulfone, leading to a change in the polymer's polarity from hydrophobic to hydrophilic. This transition can be exploited to trigger the release of an encapsulated drug in environments with high levels of reactive oxygen species (ROS), such as inflamed tissues or tumors.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Oxidation-Responsive Behavior of Polythioethers.

Early Medical Uses of Sulfur Compounds

It is worth noting that elemental sulfur and simple sulfur compounds have been used in medicine for centuries, primarily in dermatology for their antimicrobial and antifungal properties. [\[14\]](#) While this is distinct from the use of polymeric sulfur compounds, it highlights the long-standing recognition of sulfur's biological activity. There is evidence of polysulfides being used for medicinal purposes in ancient times.[\[15\]](#) However, the application of complex polythioether polymers in drug delivery is a more recent development.

Conclusion

The history of polythioether compounds is a compelling narrative of scientific inquiry, accidental discovery, and the relentless pursuit of materials with novel properties. From the early, odorous

polysulfide rubbers that found critical applications in the burgeoning automotive and aerospace industries to the precisely engineered, stimuli-responsive polythioethers of modern drug delivery systems, this class of polymers has demonstrated enduring relevance. For researchers and professionals in drug development, the unique attributes of polythioethers, particularly their biocompatibility and oxidation-responsive nature, offer a fertile ground for the design of next-generation therapeutic delivery platforms. A thorough understanding of their historical development and fundamental chemistry is invaluable for harnessing their full potential in addressing contemporary medical challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thiokol (polymer) - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Polysulfide rubber | chemical compound | Britannica [britannica.com]
- 4. ijamtes.org [ijamtes.org]
- 5. scribd.com [scribd.com]
- 6. grokipedia.com [grokipedia.com]
- 7. scispace.com [scispace.com]
- 8. Thiokol? [drugfuture.com]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. terrificscience.org [terrificscience.org]
- 12. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to Polythioether Compounds: Historical Context, Discovery, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330789#historical-context-and-discovery-of-polythioether-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com